molecular formula C22H23NO B2396018 (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one CAS No. 15982-84-0

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one

Cat. No. B2396018
CAS RN: 15982-84-0
M. Wt: 317.432
InChI Key: XJDKPLZUXCIMIS-HKWRFOASSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied.


Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Cyclocarbonylation Reactions : A study by Pi et al. (2010) highlights the use of palladium-catalyzed cyclocarbonylation reactions for synthesizing 2-benzylidene-2,3-dihydro-1H-inden-1-ones, which include compounds structurally similar to (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one. This process is important for the selective synthesis of these compounds (Pi et al., 2010).

  • Synthesis of Analogous Compounds : Research by Marandi (2018) on the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are structurally similar to the compound , demonstrates efficient synthesis methods for compounds with potential medicinal and biological applications (Marandi, 2018).

  • Exploring pH-Dependent Structural Interconversion : A study by Pană et al. (2017) examined the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, which is chemically related to the compound of interest, under different pH conditions. This research can provide insights into the reactivity and stability of similar compounds under varying pH levels (Pană et al., 2017).

Biological Applications and Materials Science

  • Antimicrobial Activity : Jadhav et al. (2017) reported on the synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-diones, a class of compounds structurally similar to the compound , which demonstrated significant antimicrobial activity. This suggests potential applications of these compounds in antimicrobial treatments (Jadhav et al., 2017).

  • Potential in Cancer Chemoprevention : A study by Youssef et al. (2004) on the synthesis of curcumin analogues, including benzylidene cyclohexanone derivatives, highlighted their potential as antioxidants and cancer chemopreventive agents. This suggests a potential application of similar compounds in cancer prevention and treatment (Youssef et al., 2004).

Catalysis and Green Chemistry

  • Catalytic Applications in Organic Synthesis : The research by Schoepfer et al. (2002) on the synthesis of 2-benzylidene-benzofuran-3-ones as flavopiridol mimics showcases the application of similar compounds in the field of organic synthesis, particularly in the design of inhibitors for cyclin-dependent kinases (Schoepfer et al., 2002).

  • Green Synthesis Approaches : Heravi et al. (2009) demonstrated the synthesis of 2-(cyclohexylamino)-3-aryl- indeno[1,2-b]furan-4-ones in water, showcasing an environmentally friendly approach to synthesizing compounds related to (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one. This contributes to the development of greener synthetic methods in chemistry (Heravi et al., 2009).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.


Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions that could be addressed in future studies.


properties

IUPAC Name

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDKPLZUXCIMIS-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one

CAS RN

15982-84-0
Record name BCI
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
HO Caglar, Z Duzgun - Gene, 2023 - Elsevier
Glioblastoma (GBM) is the most common malignant brain tumor among adults. Cancer stem cells (CSCs) are known to drive treatment resistance and recurrence. However, a few CSC …
Number of citations: 1 www.sciencedirect.com

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